2-Hydroxy Levamisole is primarily synthesized from Levamisole through various chemical modifications. It falls under the classification of thiazolidine derivatives, which are characterized by their five-membered ring structure containing sulfur and nitrogen atoms. This compound is categorized as both a pharmaceutical agent and a chemical intermediate in organic synthesis.
The synthesis of 2-Hydroxy Levamisole can be achieved through several methodologies, often involving the modification of the parent Levamisole compound. One common approach involves the hydroxylation of Levamisole at the second carbon position.
These methods require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity.
The molecular formula of 2-Hydroxy Levamisole is , and its molecular weight is approximately 233.31 g/mol. The structural representation reveals:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity.
2-Hydroxy Levamisole can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding how 2-Hydroxy Levamisole can be modified for various applications.
The mechanism of action of 2-Hydroxy Levamisole is primarily linked to its immunomodulatory effects. It is believed to enhance T-cell function and promote cytokine production, which plays a crucial role in immune response modulation.
These properties are crucial for formulation development in pharmaceutical applications.
2-Hydroxy Levamisole has several potential applications in scientific research and medicine:
Ongoing research continues to explore new therapeutic avenues for this compound, highlighting its versatility in medicinal chemistry.
2-Hydroxy Levamisole (Chemical name: 2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]phenol; CAS RN: 1292908-42-9) is a chiral metabolite derived from the anthelmintic and immunomodulatory agent levamisole. Its molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol [4] [6]. The compound features an imidazothiazole core fused to a para-substituted phenyl ring with a phenolic hydroxyl group at the ortho position. Crucially, it retains the (6S) absolute stereochemistry of the parent levamisole molecule at the C6 chiral center, which governs its three-dimensional conformation and biological interactions [3] [8].
2-Hydroxy Levamisole exists as a pale orange to light orange solid with a melting point of 211–213°C [4] [6]. Its physicochemical behavior is defined by the phenolic moiety, which enhances polarity but reduces lipophilicity relative to levamisole.
Table 1: Physicochemical Comparison of 2-Hydroxy Levamisole and Levamisole
Property | 2-Hydroxy Levamisole | Levamisole |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂OS | C₁₁H₁₂N₂S |
Melting Point | 211–213°C | 60–62°C (free base) |
Water Solubility | Low | High (HCl salt: 210 mg/mL) |
Stability | Oxidation-sensitive | Alkaline hydrolysis-sensitive |
Key Functional Group | Phenolic hydroxyl | Unsubstituted phenyl |
No direct industrial synthesis of 2-Hydroxy Levamisole is reported in the literature. However, laboratory-scale routes typically involve late-stage hydroxylation or multi-step derivatization of levamisole precursors:
Route 1: Electrophilic Aromatic HydroxylationLevamisole undergoes regioselective hydroxylation via cytochrome P450-mediated oxidation in vitro, suggesting potential biomimetic approaches using catalysts like Fe(II)/H₂O₂ to introduce the phenolic group at the phenyl ortho position [5] [8].
Route 2: Modular AssemblyA convergent strategy starts from (S)-2-amino-1-phenylethanol, which is reacted with 2-bromoethylisothiocyanate to form the imidazothiazole core. Subsequent electrophilic substitution (e.g., ortho-lithiation followed by boronation and oxidation) installs the hydroxyl group [3] [9].
Optimization Challenges: Yield limitations stem from over-oxidation and racemization at C6. Purification relies heavily on reverse-phase chromatography or crystallization. Derivatives like 4-Nitro Levamisole and Levamisole EP Impurity B are synthesized analogously for use as analytical reference standards [6] [8].
Table 2: Retrosynthetic Analysis of 2-Hydroxy Levamisole
Approach | Key Intermediate | Reaction Step | Yield Limitation |
---|---|---|---|
Late-stage hydroxylation | Levamisole | P450 oxidation/chemical oxidant | Over-oxidation (≤40%) |
Modular assembly | (S)-2-amino-1-phenylethanol | Cyclization + electrophilic substitution | Racemization (15–20% loss) |
2-Hydroxy Levamisole diverges structurally and functionally from levamisole and its primary metabolites:
Aminorex: A stimulant metabolite formed via ring rearrangement of levamisole, absent in 2-Hydroxy Levamisole due to blocked ring-opening pathways [2] [8].
Functional Implications:
Unlike aminorex, it shows no reported stimulant activity, suggesting the hydroxyl group disrupts interaction with monoamine transporters [2] [5].
Analytical Detection:LC-MS/MS methods distinguish 2-Hydroxy Levamisole (m/z 221→164 transition) from p-hydroxylevamisole (m/z 221→120) and levamisole (m/z 205→178) using fragmentation patterns. Detection limits in biological matrices exceed 0.5 µg/mL due to low abundance [5] [6].
Table 3: Key Metabolites of Levamisole and Their Characteristics
Compound | Structural Feature | Biological Role | Detection in Urine |
---|---|---|---|
Levamisole | Unsubstituted phenyl | Parent drug; immunomodulator | 3.2% of dose |
2-Hydroxy Levamisole | ortho-phenolic hydroxyl | Minor metabolite | Trace amounts |
p-Hydroxylevamisole | para-phenolic hydroxyl | Major glucuronidated metabolite | 12.4% of dose (post-hydrolysis) |
Aminorex | 2-Amino-5-phenyloxazoline | Psychoactive rearrangement product | Race-dependent |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0